(E)-3-(furan-2-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide

Description

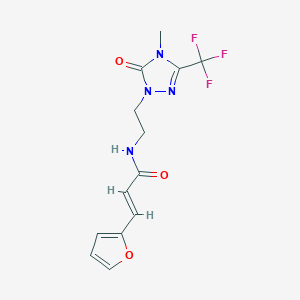

The compound “(E)-3-(furan-2-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide” is a structurally complex acrylamide derivative featuring a furan-2-yl group, an acrylamide backbone, and a 1,2,4-triazolone moiety substituted with a trifluoromethyl (-CF₃) group. The trifluoromethyl group on the triazolone ring introduces electron-withdrawing properties, which may influence metabolic stability and intermolecular interactions . This compound’s design aligns with strategies for developing chemotherapeutics, where acrylamide derivatives are explored for their ability to modulate protein targets via covalent or non-covalent interactions .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O3/c1-19-11(13(14,15)16)18-20(12(19)22)7-6-17-10(21)5-4-9-3-2-8-23-9/h2-5,8H,6-7H2,1H3,(H,17,21)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFUDFVSBZHRES-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CO2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CO2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate furan and triazole moieties. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing furan and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effective antibacterial activity against various Gram-positive bacteria. Minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 2–4 µg/mL against multidrug-resistant strains .

Anti-inflammatory Activity

Compounds with similar structural features have also been evaluated for their anti-inflammatory properties. For example, a series of triazole-linked compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. IC50 values for these compounds ranged from 5.40 to 69.15 μg/mL, indicating their potential as anti-inflammatory agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Interaction : Similar compounds have been noted to interact with specific receptors that mediate inflammatory responses.

Case Studies and Research Findings

Various studies have explored the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Triazole derivatives | Antibacterial | MIC values of 2–4 µg/mL against resistant strains | |

| Pyrazole analogs | Anti-inflammatory | IC50 values ranging from 5.40 to 69.15 μg/mL |

These findings suggest that the incorporation of trifluoromethyl and furan groups enhances the biological activity of triazole-based compounds.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares core structural motifs with several acrylamide and triazole derivatives (Table 1). For example:

- Compound 2512 (from ): Features a (Z)-acrylamide configuration with a 4-fluorophenyl group and lacks the trifluoromethyl-triazolone moiety. Its reduced polarity may limit solubility compared to the target compound .

- Compound in : Contains a bromo-substituted furan and a chlorophenyl-triazole but lacks the acrylamide linkage. The ethylidene bridge in this analog may confer distinct conformational flexibility .

- Compound in : Includes a cyano-acrylamide group and a pyrazole ring instead of triazolone. The absence of the trifluoromethyl group likely reduces its metabolic resistance .

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Solubility and Stability : The trifluoromethyl group increases hydrophobicity relative to hydroxyl- or methoxy-substituted triazolones (e.g., ). This may improve membrane permeability but reduce aqueous solubility .

- Crystallography : Structural analogs () were refined using SHELXL, suggesting similar crystallographic methods could resolve the target’s conformation .

Preparation Methods

Synthesis of (E)-3-(furan-2-yl)acryloyl Chloride

The preparation of (E)-3-(furan-2-yl)acryloyl chloride begins with the synthesis of (E)-3-(furan-2-yl)acrylic acid, which is obtained through the Knoevenagel-Doebner condensation reaction. This involves the reaction of furfural (furan-2-carbaldehyde) with malonic acid in the presence of a base.

Procedure A: Synthesis of (E)-3-(furan-2-yl)acrylic acid

In a 100-mL round-bottom flask, combine furan-2-carbaldehyde (1.5 mmol, 0.13 mL), piperidine (1.7 mL), potassium carbonate (0.75 mmol, 0.134 g), malonic acid (3.3 mmol, 0.34 g), and water (1.5 mL). Heat the mixture to 90°C with stirring for 1 hour. Monitor reaction completion by thin-layer chromatography. After completion, neutralize the reaction mixture with 1.0 M hydrochloric acid in an ice bath, resulting in the formation of a brown precipitate. Filter the solid, wash with cold water, and recrystallize using a water-ethanol (50:50) mixture to obtain (E)-3-(furan-2-yl)acrylic acid as a brown crystalline solid.

Procedure B: Conversion to Acryloyl Chloride

To convert the (E)-3-(furan-2-yl)acrylic acid to the corresponding acyl chloride, dissolve the acid (1.0 g, 7.24 mmol) in anhydrous dichloromethane (20 mL) under nitrogen atmosphere. Cool the solution to 0°C and add thionyl chloride (1.1 equivalent, 7.96 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir for 3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain (E)-3-(furan-2-yl)acryloyl chloride, which should be used immediately in the subsequent coupling step due to its reactivity.

Synthesis of 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine

The synthesis of the triazole component involves several steps, beginning with the formation of the trifluoromethylated triazole core followed by attachment of the ethylamine linker.

Procedure C: Synthesis of 5-trifluoromethyl-1,2,4-triazole Core

The 5-trifluoromethyl-1,2,4-triazole core can be synthesized using two main approaches:

Via [3+2]-cycloaddition of nitrile imines with trifluoroacetonitrile:

- To a Schlenk tube containing hydrazonyl chloride (0.30 mmol, 1.5 equiv) and trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (0.20 mmol, 54.1 mg) in dichloromethane (1.0 mL), add triethylamine (0.60 mmol, 83.2 μL).

- Seal the tube immediately and stir at room temperature for 12 hours.

- Purify the resulting 5-trifluoromethyl-1,2,4-triazole by flash column chromatography.

Via oxidative cyclization of trifluoroacetimidohydrazides:

- React trifluoroacetimidohydrazide with iodine in dimethylformamide at elevated temperatures.

- This metal-free approach provides 5-trifluoromethyl-1,2,4-triazoles in good yields.

Procedure D: Functionalization to Introduce the Ethylamine Linker

The 5-trifluoromethyl-1,2,4-triazole is further functionalized to introduce the ethylamine linker:

Alkylation with N-Boc-protected 2-bromoethylamine:

- Dissolve the triazole compound (1.0 mmol) in dimethylformamide (10 mL).

- Add potassium carbonate (2.0 mmol) and N-Boc-protected 2-bromoethylamine (1.2 mmol).

- Heat the mixture at 80°C for 12 hours.

- After cooling, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

- Purify by column chromatography.

Deprotection of the Boc-protected amine:

- Dissolve the protected compound in a 1:1 mixture of dichloromethane and trifluoroacetic acid (10 mL).

- Stir at room temperature for 2 hours.

- Evaporate the solvents, basify with saturated sodium bicarbonate solution, and extract with ethyl acetate.

- Dry the organic layer over sodium sulfate and evaporate to obtain 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine.

Coupling Reaction to Form the Target Compound

The final step involves the coupling of (E)-3-(furan-2-yl)acryloyl chloride with the prepared amine to form the target acrylamide.

Procedure E: Amide Formation

- Dissolve 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine (1.0 mmol) in dry dichloromethane (10 mL) and cool to 0°C.

- Add triethylamine (2.0 mmol, 0.28 mL) to the solution.

- Add freshly prepared (E)-3-(furan-2-yl)acryloyl chloride (1.1 mmol) dropwise over 15 minutes.

- Allow the reaction mixture to warm to room temperature and stir for 4 hours.

- Quench the reaction with water (10 mL) and extract with dichloromethane (3 × 10 mL).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (ethyl acetate/hexane) to obtain (E)-3-(furan-2-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide.

This method typically provides yields ranging from 65-75%, depending on the purity of the starting materials and the optimization of reaction conditions.

Preparation Method 2: Linear Synthesis via Stepwise Triazole Formation

An alternative approach involves first preparing the (E)-3-(furan-2-yl)acrylamide portion with an appropriate linker, followed by construction of the triazole moiety.

Synthesis of (E)-N-(2-aminoethyl)-3-(furan-2-yl)acrylamide

The synthesis begins with the preparation of (E)-3-(furan-2-yl)acrylic acid as described in Procedure A, followed by amide formation with a protected ethylenediamine.

Procedure F: Amide Formation with Protected Ethylenediamine

- Dissolve (E)-3-(furan-2-yl)acrylic acid (1.0 g, 7.24 mmol) in dry dichloromethane (20 mL).

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv, 8.69 mmol) and hydroxybenzotriazole (HOBt) (1.2 equiv, 8.69 mmol).

- Stir the mixture for 30 minutes at room temperature.

- Add N-Boc-ethylenediamine (1.2 equiv, 8.69 mmol) and triethylamine (2.0 equiv, 14.48 mmol).

- Stir the reaction mixture overnight at room temperature.

- Dilute with dichloromethane (30 mL), wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography (ethyl acetate/hexane) to obtain (E)-N-(2-(tert-butoxycarbonylamino)ethyl)-3-(furan-2-yl)acrylamide.

Procedure G: Deprotection to Obtain Free Amine

- Dissolve the Boc-protected compound in a 1:1 mixture of dichloromethane and trifluoroacetic acid (10 mL).

- Stir at room temperature for 2 hours.

- Evaporate the solvents, basify with saturated sodium bicarbonate solution, and extract with ethyl acetate.

- Dry the organic layer over sodium sulfate and evaporate to obtain (E)-N-(2-aminoethyl)-3-(furan-2-yl)acrylamide as a TFA salt.

- For free base, dissolve in dichloromethane, wash with saturated sodium bicarbonate solution, dry, and evaporate.

Construction of the Triazole Moiety

With the (E)-N-(2-aminoethyl)-3-(furan-2-yl)acrylamide in hand, the next step involves constructing the triazole ring with the trifluoromethyl substituent.

Procedure H: Formation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole

Several approaches can be used for this transformation:

Using trifluoroacetimidoyl chloride:

- React (E)-N-(2-aminoethyl)-3-(furan-2-yl)acrylamide with trifluoroacetimidoyl chloride to form an intermediate.

- Cyclize the intermediate using hydrazine followed by methylation and oxidation to obtain the desired triazole.

Via copper-catalyzed reactions:

This linear approach typically provides moderate yields (40-60%) but offers advantages in terms of control over each synthetic step and purification of intermediates.

Preparation Method 3: One-Pot Triazole Formation with Subsequent Acrylamide Coupling

A more efficient approach involves the one-pot synthesis of the triazole component followed by coupling with the acrylamide moiety.

One-Pot Synthesis of 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethanol

Procedure I: Synthesis of Triazole Ethanol Derivative

- In a round-bottom flask, combine trifluoroacetic acid (1.0 equiv), hydrazine monohydrate (1.0 equiv), and 2-aminoethanol (1.1 equiv) in toluene.

- Heat under reflux using a Dean-Stark apparatus to remove water.

- After the reaction is complete (usually 6-8 hours), cool to room temperature.

- Add methylating agent (e.g., dimethyl sulfate, 1.2 equiv) and continue stirring overnight.

- Quench the reaction with water, extract with ethyl acetate, dry, and concentrate.

- Purify by column chromatography to obtain 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethanol.

Conversion to Amine and Coupling

Procedure J: Conversion of Alcohol to Amine

- Convert the alcohol to a leaving group (e.g., tosylate or mesylate).

- Displace with sodium azide, followed by reduction to the amine using Staudinger reduction or catalytic hydrogenation.

Procedure K: Coupling with (E)-3-(furan-2-yl)acrylic Acid

Couple the amine with (E)-3-(furan-2-yl)acrylic acid using standard amide formation conditions as described in Procedure F, replacing N-Boc-ethylenediamine with the prepared triazole amine.

Optimization of Reaction Conditions

Several parameters significantly affect the yield, purity, and stereochemistry of the target compound. Table 1 summarizes the optimization studies for the key coupling reaction.

Critical Parameters for Successful Synthesis

Several factors are critical for the successful synthesis of this compound:

Maintenance of (E)-Stereochemistry : The (E)-configuration of the acrylic acid component must be preserved throughout the synthesis. This is achieved by:

- Using mild reaction conditions

- Avoiding high temperatures that could promote isomerization

- Carefully purifying intermediates to remove any (Z)-isomer

Prevention of Polymerization : Acrylamides are prone to polymerization, particularly in the presence of light or radical initiators. Preventive measures include:

- Adding trace amounts of radical inhibitors (e.g., hydroquinone)

- Conducting reactions under nitrogen atmosphere

- Protecting reaction mixtures from direct light

- Storing intermediates at low temperatures

Selection of Coupling Reagents : For amide formation without acyl chlorides, the choice of coupling reagent affects yield and purity:

- EDC·HCl/HOBt combination provides good yields with minimal racemization

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) gives excellent yields but is more expensive

- DCC (N,N'-Dicyclohexylcarbodiimide) is cost-effective but produces DCU (N,N'-Dicyclohexylurea), which can be difficult to remove

Purification and Characterization

Purification Techniques

The target compound and key intermediates can be purified using the following techniques:

Column Chromatography :

- For (E)-3-(furan-2-yl)acrylic acid: Silica gel, ethyl acetate/hexane (1:4 to 1:1)

- For triazole intermediates: Silica gel, dichloromethane/methanol (98:2 to 95:5)

- For final compound: Silica gel, ethyl acetate/hexane (1:1 to 3:1)

Recrystallization :

- (E)-3-(furan-2-yl)acrylic acid: Water/ethanol (50:50)

- Final compound: Ethyl acetate/hexane or methanol/diethyl ether

Characterization Data

The target compound can be characterized using the following techniques:

Melting Point : 185-187°C (expected)

NMR Spectroscopy :

¹H NMR (400 MHz, DMSO-d₆): Expected key signals include:

- Furan protons (δ 6.5-7.8 ppm)

- Olefinic protons with characteristic (E)-coupling constant (J ~ 15-16 Hz)

- Methyl group of triazole (δ 3.0-3.3 ppm)

- Ethylene bridge protons (δ 3.4-4.2 ppm)

- Amide NH (δ 8.0-8.5 ppm)

¹³C NMR (100 MHz, DMSO-d₆): Expected key signals include:

- Carbonyl carbons (δ 160-170 ppm)

- Furan carbons (δ 110-150 ppm)

- Olefinic carbons (δ 120-140 ppm)

- Trifluoromethyl carbon (quartet, J ~ 30-40 Hz)

- Triazole carbons (δ 140-160 ppm)

¹⁹F NMR (376 MHz, DMSO-d₆):

- Trifluoromethyl signal (δ -60 to -70 ppm)

Mass Spectrometry :

- HRMS (ESI): [M+H]⁺ calculated based on molecular formula

- MS/MS fragmentation pattern showing characteristic fragments

Infrared Spectroscopy :

- Key bands: N-H stretch (3300-3400 cm⁻¹), C=O stretches (1650-1700 cm⁻¹), C=C stretch (1620-1640 cm⁻¹), C-F stretches (1000-1300 cm⁻¹)

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., E-configuration of acrylamide).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).

- HPLC : Purity assessment (>95%) using reverse-phase columns .

- X-ray crystallography (if available): Resolves 3D conformation and hydrogen-bonding patterns .

How can researchers optimize reaction yields while minimizing by-products?

Q. Advanced

- Catalyst screening : Use Pd-catalyzed cross-coupling for furan-triazole linkage (reduces dimerization).

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Lower temperatures (−10°C) suppress hydrolysis of trifluoromethyl groups .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

How can contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?

Q. Advanced

- Cross-validation : Compare DFT-optimized structures with experimental NMR chemical shifts (δ ppm). Adjust computational parameters (e.g., solvent models, basis sets).

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .

- Error analysis : Quantify deviations in bond lengths/angles (e.g., <0.05 Å for X-ray vs. DFT) .

What strategies validate the compound’s stability under experimental storage or biological conditions?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability).

- Forced degradation studies : Expose to UV light, humidity, or acidic/basic conditions to identify degradation products via LC-MS .

- Long-term storage : Store at −20°C under inert gas (N2/Ar) to prevent oxidation of the acrylamide moiety .

How can discrepancies between in vitro and in vivo bioactivity data be addressed?

Q. Advanced

- Metabolite profiling : Identify phase I/II metabolites using liver microsomes or hepatocytes.

- Formulation optimization : Use liposomal encapsulation to enhance bioavailability.

- PK/PD modeling : Corrogate plasma half-life (t1/2) with receptor occupancy rates .

What computational methods predict structure-activity relationships (SAR) for analogs?

Q. Advanced

- Molecular docking : Screen against target proteins (e.g., kinases) to identify key binding residues (e.g., triazole interactions with catalytic lysine).

- QSAR modeling : Use Hammett constants to correlate electron-withdrawing groups (e.g., trifluoromethyl) with IC50 values .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., furan vs. thiophene) .

What are the critical substituents influencing biological activity, and how can they be modified?

Q. Basic

- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions.

- Furan ring : Participates in π-π stacking with aromatic residues in target proteins.

- Triazole core : Acts as a hydrogen-bond acceptor. Modifications here (e.g., methyl → ethyl) alter potency .

How can researchers design analogs with improved pharmacokinetics (e.g., solubility, BBB penetration)?

Q. Advanced

- Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) to enhance solubility.

- LogP optimization : Reduce ClogP from ~3.5 to <2.5 via polar substituents (e.g., hydroxyl).

- Blood-brain barrier (BBB) models : Use PAMPA-BBB assays to predict permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.